

Technical Guide: Spectroscopic and Analytical Data of 1-Acetyl-5-bromo-7-nitroindoline

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Compound of Interest

Compound Name: 1-Acetyl-5-bromo-7-nitroindoline

Cat. No.: B556862

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available analytical data for the compound **1-Acetyl-5-bromo-7-nitroindoline**. Due to the limited availability of public experimental spectra, this document focuses on presenting established physicochemical properties, generalized experimental protocols for its analysis, and a plausible synthetic pathway.

Compound Identification and Properties

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative. Such compounds are of interest in medicinal chemistry and drug development due to the prevalence of the indole and indoline scaffolds in biologically active molecules. The specific substitutions of an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position significantly influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of **1-Acetyl-5-bromo-7-nitroindoline**

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₃	PubChem[1]
IUPAC Name	1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone	PubChem[1]
CAS Number	62368-07-4	PubChem[1], Sigma-Aldrich[2]
Molecular Weight	285.09 g/mol	PubChem[1], Sigma-Aldrich[2]
Appearance	Solid	AKSci[3]
Melting Point	196-198 °C	AKSci[3]
SMILES	CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-]	PubChem[1], Sigma-Aldrich[2]
InChIKey	RCELVCGNAKOBPO-UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich[2]

Spectroscopic Data

As of the latest literature review, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-Acetyl-5-bromo-7-nitroindoline** are not readily available in the public domain. This section will, therefore, outline the expected spectral characteristics based on the analysis of structurally similar compounds and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **1-Acetyl-5-bromo-7-nitroindoline**, ¹H and ¹³C NMR would provide critical information on the arrangement of atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Acetyl-CH ₃	~2.3	Singlet
H-2 (Indoline)	~3.3	Triplet
H-3 (Indoline)	~4.3	Triplet
H-4 (Aromatic)	~8.0	Doublet
H-6 (Aromatic)	~8.2	Doublet

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Acetyl-CH ₃	~24
C-2 (Indoline)	~29
C-3 (Indoline)	~50
C-3a (Aromatic)	~130
C-4 (Aromatic)	~125
C-5 (Aromatic)	~115 (C-Br)
C-6 (Aromatic)	~128
C-7 (Aromatic)	~140 (C-NO ₂)
C-7a (Aromatic)	~145
Acetyl-C=O	~169

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Ion $[M]^+$	m/z 284/286 (due to bromine isotopes ^{79}Br and ^{81}Br in ~1:1 ratio)
Major Fragments	Loss of acetyl group (CH_3CO), loss of nitro group (NO_2)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule like **1-Acetyl-5-bromo-7-nitroindoline**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.

- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0 to 220 ppm.
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the solvent peak or TMS.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the solid sample via a direct insertion probe, or a solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 50-500.

- Data Analysis:
 - Identify the molecular ion peak(s).
 - Analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway

A plausible synthetic route to **1-Acetyl-5-bromo-7-nitroindoline** can be conceptualized starting from indoline. The following diagram illustrates a logical sequence of reactions.

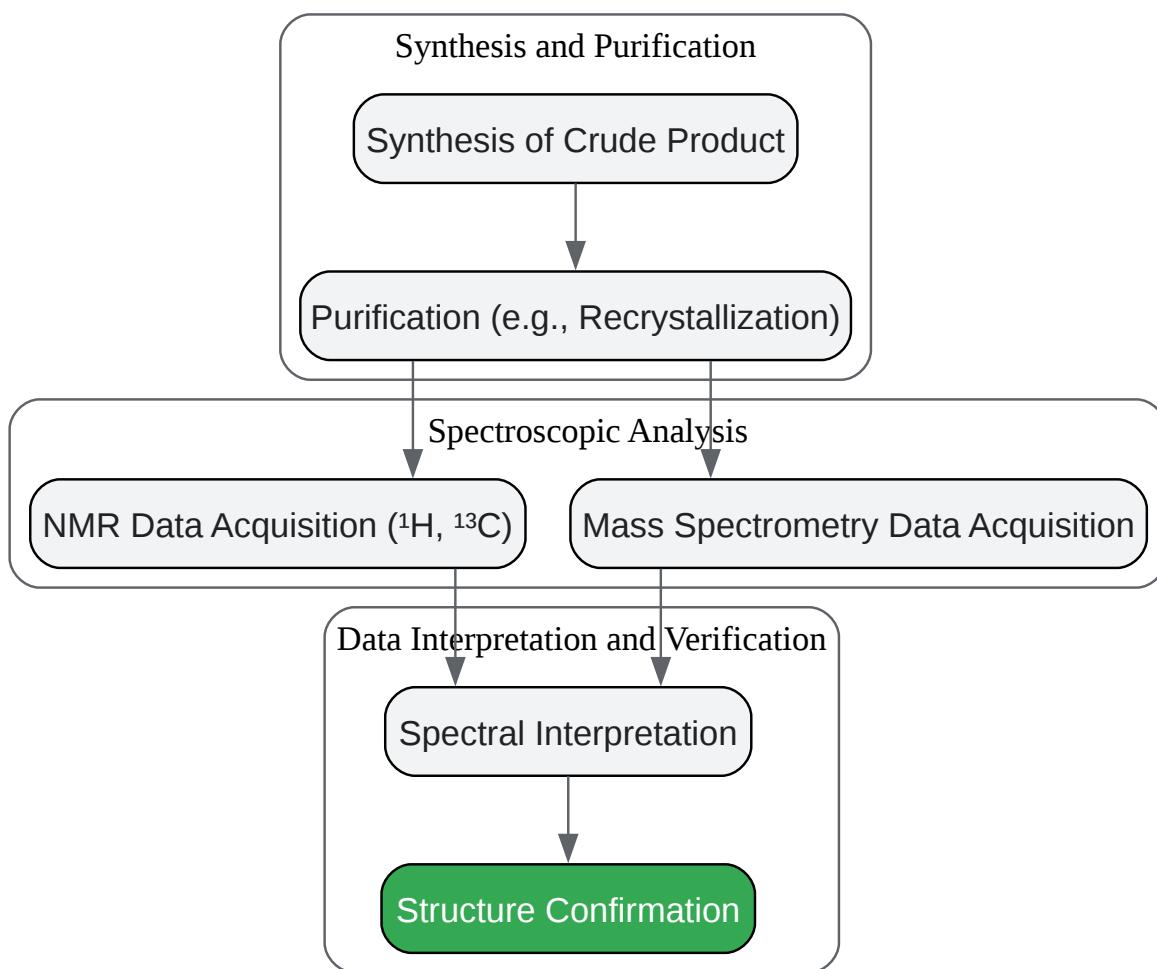


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Caption: Plausible synthetic workflow for **1-Acetyl-5-bromo-7-nitroindoline**.

Experimental Workflow for Analysis

The general workflow for the characterization of a newly synthesized batch of **1-Acetyl-5-bromo-7-nitroindoline** would involve the following steps.



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- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Analytical Data of 1-Acetyl-5-bromo-7-nitroindoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556862#1-acetyl-5-bromo-7-nitroindoline-nmr-and-mass-spectrometry-data>]

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